tert-butyl N-(2-bromoethoxy)carbamate
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Overview
Description
Tert-butyl N-(2-bromoethoxy)carbamate: is a chemical compound with the molecular formula C7H14BrNO3. It is a derivative of carbamate and is known for its utility in various scientific and industrial applications. This compound is characterized by its bromoethoxy group attached to a tert-butyl carbamate structure.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tert-butyl carbamate and 2-bromoethanol.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the bromoethanol.
Industrial Production Methods: On an industrial scale, the reaction is performed in a controlled environment to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromoethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can be subjected to oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed:
Substitution Products: Various substituted carbamates depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
Chemistry: Tert-butyl N-(2-bromoethoxy)carbamate is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives. Biology: It serves as a protecting group in peptide synthesis, helping to prevent unwanted side reactions. Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates. Industry: It finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-(2-bromoethoxy)carbamate exerts its effects depends on its specific application. In peptide synthesis, it acts as a protecting group by forming a stable carbamate bond with the amino group, preventing it from reacting with other reagents. The molecular targets and pathways involved are typically those related to the synthesis and modification of peptides and other organic molecules.
Comparison with Similar Compounds
Ethyl N-(2-bromoethoxy)carbamate: Similar structure but with an ethyl group instead of tert-butyl.
Propyl N-(2-bromoethoxy)carbamate: Similar structure but with a propyl group instead of tert-butyl.
Uniqueness: Tert-butyl N-(2-bromoethoxy)carbamate is unique due to the steric hindrance provided by the tert-butyl group, which can influence its reactivity and stability compared to its ethyl and propyl counterparts.
This compound's versatility and stability make it a valuable tool in various scientific and industrial fields. Its unique properties and applications highlight its importance in advancing research and development across multiple domains.
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Properties
CAS No. |
606143-96-8 |
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Molecular Formula |
C7H14BrNO3 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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